An In-depth Technical Guide to 1,2,3-Trichloro-2-methylpropane (CAS Number: 1871-58-5)
An In-depth Technical Guide to 1,2,3-Trichloro-2-methylpropane (CAS Number: 1871-58-5)
This technical guide provides a comprehensive overview of the properties of 1,2,3-trichloro-2-methylpropane, intended for researchers, scientists, and professionals in drug development. This document collates available data on its chemical and physical properties, proposed synthesis and analytical methodologies, and safety considerations.
Chemical and Physical Properties
1,2,3-Trichloro-2-methylpropane is a chlorinated alkane.[1] Its fundamental properties are summarized below.
Table 1: General and Physical Properties of 1,2,3-Trichloro-2-methylpropane
| Property | Value | Source |
| Molecular Formula | C4H7Cl3 | [1] |
| Molecular Weight | 161.45 g/mol | [1][2] |
| CAS Number | 1871-58-5 | [1][2][3] |
| IUPAC Name | 1,2,3-trichloro-2-methylpropane | [2] |
| Synonyms | 1,2,3-Trichloroisobutane, 2-Methyl-1,2,3-trichloropropane | [1][2] |
| Appearance | Not explicitly stated, likely a liquid at room temperature | Inferred from properties |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Kovats Retention Index (non-polar column) | 918 | [2] |
Synthesis and Experimental Protocols
Proposed Synthesis: Free-Radical Chlorination of 2-Methylpropane
The reaction proceeds via a free-radical chain mechanism initiated by UV light. This method is expected to produce a mixture of chlorinated products, including mono-, di-, and trichlorinated isomers of 2-methylpropane. The desired 1,2,3-trichloro-2-methylpropane would be one of the components of this mixture, which would then require separation and purification.
Experimental Protocol:
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Reaction Setup: A reaction vessel equipped with a gas inlet, a condenser, and a UV lamp is charged with 2-methylpropane (isobutane).
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Initiation: The reaction is initiated by irradiating the vessel with UV light.
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Chlorination: Chlorine gas (Cl2) is slowly bubbled through the 2-methylpropane. The reaction is typically carried out in the gas phase or in an inert solvent at a controlled temperature to manage the exothermicity of the reaction.
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Monitoring: The reaction progress can be monitored by gas chromatography (GC) to observe the formation of various chlorinated products.
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Work-up: Upon completion, the reaction mixture is cooled, and any excess chlorine and HCl byproduct are removed by washing with a dilute solution of sodium bicarbonate and then with water.
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Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO4). The mixture of chlorinated propanes is then separated by fractional distillation to isolate the 1,2,3-trichloro-2-methylpropane isomer based on its boiling point.
Caption: Proposed workflow for the synthesis of 1,2,3-trichloro-2-methylpropane.
Analytical and Spectroscopic Data
Characterization of 1,2,3-trichloro-2-methylpropane would typically involve a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the separation and identification of volatile organic compounds like chlorinated alkanes.
Experimental Protocol:
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Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
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GC Separation: An aliquot of the prepared sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of components with different boiling points.
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MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 40-300).
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Identification: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the compound, often by comparison to a spectral library.
Caption: General workflow for the GC-MS analysis of 1,2,3-trichloro-2-methylpropane.
Spectroscopic Data
Spectroscopic data is crucial for the unambiguous identification of 1,2,3-trichloro-2-methylpropane.
Table 2: Spectroscopic Data for 1,2,3-Trichloro-2-methylpropane
| Technique | Data | Source |
| ¹³C NMR | Spectrum available | [2] |
| Mass Spectrometry (GC-MS) | Top peaks at m/z 111, 113, 75 | [2] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available | [2] |
While the availability of these spectra is confirmed, detailed peak assignments and interpretations are not fully provided in the search results. A general interpretation based on the structure is as follows:
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¹H NMR: The spectrum is expected to show signals corresponding to the methyl protons and the methylene (B1212753) protons, with chemical shifts influenced by the adjacent chlorine atoms.
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¹³C NMR: The spectrum should display four distinct signals, one for each of the four carbon atoms in their unique chemical environments.
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Mass Spectrometry: The fragmentation pattern will be characteristic of a chlorinated alkane. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments. The base peak at m/z 111 likely corresponds to a fragment formed by the loss of a chlorine atom and a methyl group.
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IR Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations, as well as C-Cl stretching vibrations.
Reactivity and Chemical Behavior
Specific experimental studies on the reactivity of 1,2,3-trichloro-2-methylpropane are not widely documented. However, its reactivity can be inferred from the general behavior of polychlorinated alkanes.
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Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles. The tertiary chlorine at the C2 position is expected to be more sterically hindered, potentially favoring SN1-type reactions under appropriate conditions. The primary chlorines at the C1 and C3 positions would be more susceptible to SN2 reactions.
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Elimination Reactions: In the presence of a strong base, elimination of HCl can occur to form alkenes.
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Radical Reactions: The C-H bonds can undergo further free-radical substitution reactions under UV light and in the presence of a halogen.
Toxicology and Safety
Specific toxicological data for 1,2,3-trichloro-2-methylpropane is not available. However, data for related compounds, such as 1,2,3-trichloropropane (B165214) and other polychlorinated alkanes, suggest that this class of compounds can be hazardous.[6][7][8]
General Hazards of Chlorinated Alkanes:
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Toxicity: Many chlorinated alkanes are toxic and are considered potential carcinogens.
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Environmental Persistence: They can be persistent in the environment and may bioaccumulate.
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Health Effects: Exposure can cause irritation to the eyes, skin, and respiratory tract. Long-term exposure may lead to damage to the liver, kidneys, and central nervous system.
Handling and Safety Precautions:
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Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
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Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Biological Activity and Relevance to Drug Development
There is no information to suggest that 1,2,3-trichloro-2-methylpropane has any specific biological activity or is involved in any signaling pathways relevant to drug development. Its primary relevance to this field would be as a potential environmental contaminant or as a synthetic intermediate. Given its likely toxicity and the lack of known biological targets, it is not a candidate for therapeutic use.
Caption: Logical relationship of 1,2,3-trichloro-2-methylpropane to drug development.
Conclusion
1,2,3-Trichloro-2-methylpropane is a halogenated organic compound for which some fundamental chemical and physical data are available. While specific, detailed experimental protocols for its synthesis and analysis are not extensively published, plausible methods can be derived from the principles of organic chemistry. The lack of specific toxicological data necessitates caution during handling, with safety procedures based on the hazards associated with related chlorinated alkanes. There is currently no evidence to suggest any direct application of this compound in drug development, other than its potential use as a chemical intermediate. Further research would be required to fully characterize its properties and potential biological effects.
References
- 1. Page loading... [guidechem.com]
- 2. 1,2,3-Trichloro-2-methylpropane | C4H7Cl3 | CID 74636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propane, 1,2,3-trichloro-2-methyl- [webbook.nist.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmental chemistry and toxicology of polychlorinated n-alkanes. | Semantic Scholar [semanticscholar.org]
- 7. Polychlorinated alkanes in indoor environment: A review of levels, sources, exposure, and health implications for chlorinated paraffin mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of polychlorinated alkanes in food by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
